1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
Overview
Description
“1-(2-Chloro-6-methylphenyl)piperazine hydrochloride” is a chemical compound with the CAS number 1803596-41-9 . It is used in various chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and Ultraviolet (UV) spectrophotometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one of the key steps in the synthesis of piperazine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. These include determining its molecular weight, density, boiling point, and melting point .Scientific Research Applications
Pharmacological Evaluation
A study focused on the design and synthesis of novel derivatives involving 1-(2-Chloro-6-methylphenyl)piperazine for evaluating antidepressant and antianxiety activities. The derivatives showed significant activity in behavioral tests, highlighting their potential in pharmacological applications (J. Kumar et al., 2017).
Antimicrobial Studies
Another research synthesized amide derivatives of quinolone with 1-(2-Chloro-6-methylphenyl)piperazine and investigated their antibacterial activity against various strains, demonstrating their potential as antimicrobial agents (N. Patel, A. Patel, H. Chauhan, 2007).
Anticonvulsant and Antimicrobial Activities
Derivatives of 1-(2-Chloro-6-methylphenyl)piperazine were synthesized and evaluated for their anticonvulsant and antimicrobial activities, showing promise in both therapeutic areas (M. Aytemir, Ü. Çalış, M. Özalp, 2004).
Herbicidal Activity
Research into novel 1-phenyl-piperazine-2,6-diones prepared via a new synthetic route revealed significant herbicidal activity, indicating their utility in agricultural science (Bin Li et al., 2005).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of naphthalimide derivatives with a piperazine substituent, including 1-(2-Chloro-6-methylphenyl)piperazine, were explored, showcasing their potential in material science and photophysics (Jiaan Gan et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
this compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites. By binding to the GABA receptors on the muscle membrane, it causes flaccid paralysis, allowing the host body to easily remove or expel the invading organism .
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZXHLIRLLBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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